molecular formula C12H13NO2 B13790279 Ethanone,1-bicyclo4.2.0octa-1,3,5-trien-7-yl-,O-acetyloxime CAS No. 6813-93-0

Ethanone,1-bicyclo4.2.0octa-1,3,5-trien-7-yl-,O-acetyloxime

Cat. No.: B13790279
CAS No.: 6813-93-0
M. Wt: 203.24 g/mol
InChI Key: SAOFVFOSJVBALO-UHFFFAOYSA-N
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Description

Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . . This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a cyclobutene ring, and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime typically involves the reaction of 1-acetylbenzocyclobutene with hydroxylamine to form the corresponding oxime, followed by acetylation with acetic anhydride . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds.

    Reduction: Can be reduced to form amines.

    Substitution: Can undergo nucleophilic substitution reactions at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oximes or imines.

Scientific Research Applications

Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-: Similar structure but lacks the oxime group.

    O-Acetyl-1-acetylbenzocyclobutene: Similar structure but lacks the oxime group.

Uniqueness

Ethanone,1-bicyclo[420]octa-1,3,5-trien-7-yl-,O-acetyloxime is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

6813-93-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethylideneamino] acetate

InChI

InChI=1S/C12H13NO2/c1-8(13-15-9(2)14)12-7-10-5-3-4-6-11(10)12/h3-6,12H,7H2,1-2H3

InChI Key

SAOFVFOSJVBALO-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)C)C1CC2=CC=CC=C12

Origin of Product

United States

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